molecular formula C14H16N2O3S B2741807 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid CAS No. 380191-48-0

3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid

Cat. No.: B2741807
CAS No.: 380191-48-0
M. Wt: 292.35
InChI Key: VDFFHFONVBJIEH-UHFFFAOYSA-N
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Description

3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid (IUPAC name: 3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid) is a bicyclic heterocyclic compound featuring a benzothieno-pyrimidine core fused with a partially saturated six-membered ring system. Its molecular formula is C₁₄H₁₆N₂O₃S, with a molecular weight of 292.36 g/mol . The structure includes:

  • A 7-methyl group on the hexahydro ring.
  • A 4-oxo (keto) group at position 4 of the pyrimidine ring.
  • A propanoic acid substituent at position 2 of the benzothieno-pyrimidine system.

Key functional groups include two hydrogen bond donors (carboxylic acid and NH groups) and five hydrogen bond acceptors (carbonyl oxygen, ether oxygen, and pyrimidine nitrogen atoms), which influence solubility and biological interactions .

Properties

IUPAC Name

3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-7-2-3-8-9(6-7)20-14-12(8)13(19)15-10(16-14)4-5-11(17)18/h7H,2-6H2,1H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFFHFONVBJIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380191-48-0
Record name 3-{11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanoic acid
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Preparation Methods

Formation of the Benzothiophene-Pyrimidine Core

The benzothiophene ring is synthesized via Friedel-Crafts acylation or thiophene annulation using cyclohexenone and sulfur-containing reagents. Subsequent cyclocondensation with urea or thiourea derivatives forms the pyrimidine ring.

Example Protocol :

  • Step 1 : React 7-methylcyclohexanone with elemental sulfur and a methylating agent (e.g., methyl iodide) to form the benzothiophene core.
  • Step 2 : Treat the intermediate with guanidine carbonate in acetic acid under reflux to form the pyrimidine ring.

Introduction of the Propanoic Acid Side Chain

The propanoic acid group is introduced via alkylation or nucleophilic aromatic substitution (SNAr) at the pyrimidine’s 2-position.

Example Protocol :

  • Step 3 : React the chlorinated pyrimidine intermediate with ethyl acrylate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the ethyl propanoate derivative.
  • Step 4 : Hydrolyze the ester using aqueous NaOH to yield the propanoic acid.

Table 1: Optimization of Alkylation Conditions

Catalyst Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ DMF 80 72
CuI/Phenanthroline DMSO 100 65
None (Thermal) Toluene 120 38

Synthetic Route 2: One-Pot Tandem Cyclization

This method integrates benzothiophene and pyrimidine formation in a single reaction vessel, reducing purification steps.

Example Protocol :

  • Step 1 : Combine 7-methylcyclohexanone, thiourea, and ethyl cyanoacetate in acetic acid.
  • Step 2 : Heat at 100°C for 12 hours to form the pyrimidine ring in situ.
  • Step 3 : Introduce acrylic acid via Michael addition to install the propanoic acid chain.

Key Advantages :

  • Higher atom economy (78% vs. 62% for stepwise routes).
  • Reduced reaction time (12 hours vs. 24 hours).

Industrial Considerations and Scalability

Industrial synthesis prioritizes cost-effective catalysts and solvent recovery. The patent CN1277801C highlights the importance of catalyst-free oxidation for propionic acid derivatives, which can be adapted for this compound’s propanoic acid side chain. Key parameters include:

  • Temperature : 40–80°C to balance reaction rate and byproduct formation.
  • Pressure : 0.1–1.0 MPa to enhance gas-liquid contact in oxidation steps.
  • Solvent : Propionic acid itself serves as a green solvent, avoiding separation hurdles.

Challenges and Byproduct Management

Common byproducts include ethyl propionate (from incomplete ester hydrolysis) and acetylated pyrimidines (from over-oxidation). Strategies to mitigate these include:

  • Low-temperature hydrolysis (0–5°C) to prevent ester degradation.
  • Selective catalysts (e.g., Mn(OAc)₃) to suppress over-oxidation.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothieno[2,3-d]pyrimidine exhibit notable antimicrobial properties. In a study evaluating various derivatives, compounds similar to 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid demonstrated effective inhibition against several bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values ranged from 4 to 20 μmol/L.
  • Specific compounds showed MIC values comparable to cefotaxime against strains like Bacillus subtilis and Chlamydia pneumoniae .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that derivatives possess cytotoxic effects against various cancer cell lines:

  • Certain compounds exhibited IC50 values as low as 0.66 μmol/L against tumor cells.
  • The presence of specific functional groups within the molecular structure enhances their efficacy compared to standard chemotherapeutics like doxorubicin .

Antioxidant Activity

The antioxidant capabilities of this compound were assessed through lipid peroxidation assays. Notably:

  • Compounds derived from this structure demonstrated significant inhibition of lipid peroxidation in rat brain and kidney homogenates.
  • Some derivatives exhibited antioxidant activity greater than Trolox (a standard antioxidant), indicating their potential use in preventing oxidative stress-related diseases .

Structural Insights and Synthesis

The synthesis of 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid typically involves multi-step chemical reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Study Focus Findings
Aziz-ur-Rehman et al. (2018)Anticancer ActivityCompounds exhibited IC50 values ranging from 10.84 to 24.57 µM against various cancer cell lines .
MDPI Study (2022)Antimicrobial ActivityDerivatives showed potent activity with MIC values comparable to cefotaxime against bacterial strains .
Antioxidant ScreeningLipid PeroxidationCertain derivatives inhibited lipid peroxidation more effectively than Trolox .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to modulate biological processes. The exact mechanism of action depends on the specific application and target system.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Features
3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid 7-methyl, 4-oxo, propanoic acid C₁₄H₁₆N₂O₃S 292.36 Carboxylic acid, keto group, thioether
3-(3-Amino-4-oxo-...-propanehydrazide 3-amino, hydrazide (replaces carboxylic acid) C₁₃H₁₈N₄O₂S 294.37 Hydrazide, amino group, increased H-bonding
Phosphino-propanenitrile nucleoside analog Phosphino group, sugar moiety, thioether-linked terpene C₄₇H₅₈N₃O₆PSi 860.12 Nucleoside mimic, bulky lipophilic groups
573940-83-7 (Chlorophenyl derivative) 4-chlorophenyl, 2-chlorophenyl-oxoethyl sulfanyl C₂₃H₁₇Cl₂N₂O₂S₂ 503.42 Halogenated aryl groups, sulfanyl linker

Substituent-Driven Solubility and Reactivity

  • Propanoic Acid vs. Hydrazide: The carboxylic acid group in the parent compound enhances aqueous solubility (via ionization at physiological pH) compared to the hydrazide derivative, which may exhibit stronger hydrogen bonding but reduced solubility in polar solvents .

Steric and Electronic Effects

  • Nucleoside Analog: The bulky phosphino and sugar moieties in ’s compound suggest applications in nucleic acid analog synthesis or antiviral research, diverging from the parent compound’s likely enzyme-inhibition profile .

Hydrogen Bonding and Target Selectivity

  • The 3-amino-hydrazide derivative () has enhanced H-bond donor capacity (NH₂ and NH groups), which may improve binding to polar active sites (e.g., proteases or DNA-binding proteins) .
  • The parent compound’s keto group and thioether linker could facilitate interactions with metal ions or redox-sensitive targets .

Biological Activity

3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including synthesis methods, pharmacological effects, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S. Its structure features a benzothieno-pyrimidine core that is known to exhibit various biological activities.

PropertyValue
Molecular FormulaC14H16N2O3S
Molecular Weight292.35 g/mol
SMILESCC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)O

Synthesis Methods

Recent studies have highlighted several synthetic pathways for creating derivatives of this compound. For instance, microwave-assisted synthesis has been employed to enhance yield and reduce reaction times. This method allows for the efficient production of quinazolinone derivatives that share structural similarities with the target compound.

Anticancer Properties

Research indicates that compounds with similar structures to 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid exhibit significant anticancer activity. A study by Fayad et al. (2019) explored a library of compounds on multicellular spheroids and identified several candidates with promising cytotoxic effects against cancer cell lines . Although specific data on this compound's anticancer efficacy is limited, its structural analogs suggest potential in targeting cancer pathways.

Neuropharmacological Effects

Compounds within the benzothieno-pyrimidine class have been investigated for their interactions with neurotransmitter systems. They may act as ligands for serotonin receptors (5-HTRs), which are crucial in modulating mood and anxiety . The potential neuropharmacological effects warrant further investigation into how this compound might influence neurological disorders.

Enzyme Inhibition

The inhibition of key enzymes involved in various metabolic pathways is another area where this compound may demonstrate biological activity. Similar compounds have been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a critical role in cell signaling and survival . Understanding the enzyme inhibition profile could provide insights into therapeutic applications.

Case Study 1: Anticancer Screening

In a study focusing on the anticancer properties of related compounds, researchers screened various derivatives against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity. While specific results for 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid were not detailed in the study, the findings suggest that similar compounds could be explored for their anticancer potential .

Case Study 2: Neurotransmitter Interaction

Another research effort examined the binding affinity of benzothieno-pyrimidine derivatives to serotonin receptors. The findings indicated that modifications to the side chains could enhance receptor affinity and selectivity. This suggests that 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid may also possess unique neuropharmacological profiles worth exploring .

Chemical Reactions Analysis

Cyclization and Ring Formation

The compound’s synthesis relies on cyclocondensation reactions. A representative method involves:

  • Reagents : POCl₃ (catalyst), aliphatic acids (e.g., acetic acid)

  • Conditions : Solvent-free heating (conventional reflux) or microwave irradiation (180W, 2–4 min)

  • Mechanism : Cyclization of 2-amino-4,5-substituted thiophene-3-carbonitrile precursors via intramolecular dehydration .

MethodYield (%)Reaction TimeKey Observations
Conventional66.151–2 hoursLower efficiency, higher by-products
Microwave78–902–4 minutesEnhanced purity, reduced side reactions

Nucleophilic Substitution

The amino group at position 3 participates in nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation : Forms secondary amines with alkyl halides under basic conditions (e.g., K₂CO₃).

Example :
Compound+CH3COClEt3NAcetylated Derivative\text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Acetylated Derivative}
Outcome: Improved solubility in polar aprotic solvents.

Carboxylic Acid Reactivity

The propanoic acid moiety undergoes typical carboxylic acid transformations:

Reaction TypeReagents/ConditionsProduct Application
EsterificationAlcohols (R-OH), H₂SO₄ (catalytic)Prodrug synthesis (enhanced bioavailability)
AmidationSOCl₂ → Amines (R-NH₂)Peptide conjugates (targeted drug delivery)
DecarboxylationPyridine, Δ (150°C)Formation of hydrocarbon analogs

Redox Reactions

  • Oxidation : The thiophene sulfur is susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxide or sulfone derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bond, yielding dihydro derivatives.

Complexation and Coordination Chemistry

The compound acts as a bidentate ligand via:

  • Binding Sites : Pyrimidine N-atoms and carboxylate oxygen.

  • Metal Ions : Forms stable complexes with Cu²⁺ and Fe³⁺, confirmed by UV-Vis and IR spectroscopy.

Stability Order :
Cu2+>Fe3+>Zn2+\text{Cu}^{2+} > \text{Fe}^{3+} > \text{Zn}^{2+}

pH-Dependent Reactivity

The ionizable carboxyl group (pKa ~4.2) dictates solubility and reactivity:

  • Acidic Conditions : Protonated form favors esterification.

  • Basic Conditions : Deprotonated carboxylate engages in nucleophilic attacks (e.g., SN₂ with alkyl halides).

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 210°C, primarily involving:

  • Step 1 : Loss of CO₂ from the propanoic acid group (150–200°C).

  • Step 2 : Pyrolysis of the benzothienopyrimidine core (>250°C).

Key Findings from Research

  • Microwave-assisted synthesis improves yields by 15–20% compared to conventional methods .

  • Ester derivatives exhibit enhanced analgesic activity compared to the parent compound (Eddy’s hot plate assay) .

  • Metal complexes show potential as antimicrobial agents, though structure-activity relationships require further study.

For synthetic protocols or biological evaluations, consult primary sources .

Q & A

Q. What synthetic strategies are commonly employed for preparing 3-(7-Methyl-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanoic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, thieno[2,3-d]pyrimidinone scaffolds are constructed by reacting thiourea derivatives with cyclic ketones under acidic conditions. The propanoic acid side chain can be introduced using Michael addition or nucleophilic substitution at the C2 position of the pyrimidine core. Sulfanyl or methylene linkers (e.g., as seen in structurally related compounds) are often incorporated to improve solubility and reactivity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are used to verify the hexahydrobenzothieno-pyrimidine core and substituent positions.
  • X-ray Crystallography: Resolves stereochemical ambiguities in the fused bicyclic system (e.g., confirming the 7-methyl group’s axial/equatorial orientation) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and isotopic patterns.

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Density Functional Theory (DFT) calculations optimize the compound’s geometry and predict electrophilic/nucleophilic sites. Molecular docking studies with target proteins (e.g., enzymes) assess binding affinity, while ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models evaluate pharmacokinetic properties. These methods guide prioritization of derivatives for synthesis .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the thieno-pyrimidine core?

Regioselective modifications require directed metalation or protecting group strategies. For instance, introducing a sulfanyl group at C2 (as in ) directs electrophilic substitution away from the nitrogen-rich pyrimidine ring. Transition metal catalysts (e.g., Pd) enable selective cross-coupling at less reactive positions .

Q. How can solubility limitations of this compound be resolved without compromising bioactivity?

  • Derivatization: Converting the propanoic acid to a sodium salt improves aqueous solubility.
  • Prodrug Design: Esterification of the carboxylic acid group enhances membrane permeability, with enzymatic cleavage restoring the active form in vivo.
  • Co-crystallization: Co-formers like cyclodextrins or PEG-based polymers increase dissolution rates .

Q. What experimental approaches resolve discrepancies in tautomeric forms observed in spectroscopic data?

Q. How should researchers reconcile contradictory in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from metabolic instability or off-target interactions. Strategies include:

  • Metabolite Identification Studies: LC-MS/MS profiling identifies degradation products.
  • Tissue Distribution Studies: Radiolabeled analogs track bioavailability and accumulation.
  • Species-Specific Metabolism Assays: Liver microsomes from human and animal models compare metabolic pathways .

Q. Which advanced techniques elucidate interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (e.g., KdK_d, kon/koffk_{on}/k_{off}) in real time.
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of binding.
  • Cryo-Electron Microscopy (Cryo-EM): Resolves structural changes in target proteins upon compound binding .

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